molecular formula C11H12N2O2 B8727629 2-(4-Oxazol-4-yl-phenoxy)-ethylamine CAS No. 416859-73-9

2-(4-Oxazol-4-yl-phenoxy)-ethylamine

Cat. No.: B8727629
CAS No.: 416859-73-9
M. Wt: 204.22 g/mol
InChI Key: YKKTVVVZWNXYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Oxazol-4-yl-phenoxy)-ethylamine is a heterocyclic amine featuring an oxazole ring substituted at the para position of a phenoxy group attached to an ethylamine backbone. The oxazole moiety, a five-membered ring containing both oxygen and nitrogen atoms, confers unique electronic and steric properties.

Properties

CAS No.

416859-73-9

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-[4-(1,3-oxazol-4-yl)phenoxy]ethanamine

InChI

InChI=1S/C11H12N2O2/c12-5-6-15-10-3-1-9(2-4-10)11-7-14-8-13-11/h1-4,7-8H,5-6,12H2

InChI Key

YKKTVVVZWNXYGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=COC=N2)OCCN

Origin of Product

United States

Comparison with Similar Compounds

Key Findings and Implications

Electronic Effects : Electron-donating groups (e.g., methoxy) enhance heterocyclization yields, while electron-withdrawing substituents (e.g., oxazolyl) may require alternative reaction optimization.

Steric Influence : Bulky groups like tert-butyloxy reduce reactivity, whereas planar heterocycles (oxazole) balance steric and electronic effects.

Biological Relevance : The oxazole ring’s hydrogen-bonding capacity may improve target binding compared to phenyl or alkyl substituents.

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